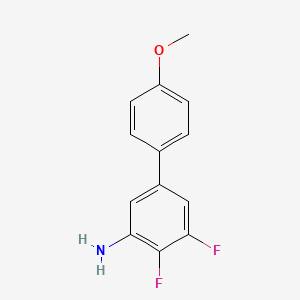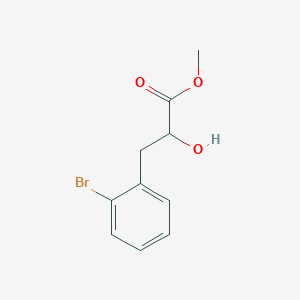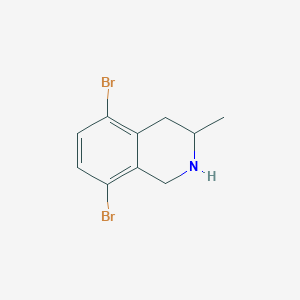
5,8-Dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is a brominated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and structural significance in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the bromination of 3-methyl-1,2,3,4-tetrahydroisoquinoline. A common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under controlled temperature conditions to ensure selective bromination at the desired positions.
-
Bromination with Bromine
Reagents: Bromine (Br2), chloroform (CHCl3)
Conditions: Room temperature, under inert atmosphere
Procedure: 3-methyl-1,2,3,4-tetrahydroisoquinoline is dissolved in chloroform, and bromine is added dropwise. The reaction mixture is stirred until the bromination is complete, followed by purification.
-
Bromination with N-Bromosuccinimide (NBS)
Reagents: NBS, chloroform (CHCl3)
Procedure: NBS is added to a solution of 3-methyl-1,2,3,4-tetrahydroisoquinoline in chloroform. The reaction mixture is stirred, and the progress is monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, safety measures are crucial due to the handling of bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
5,8-Dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
-
Substitution Reactions
Reagents: Nucleophiles such as amines, thiols, or alkoxides
Conditions: Solvent (e.g., ethanol), elevated temperature
Products: Substituted derivatives where bromine atoms are replaced by nucleophiles
-
Oxidation Reactions
Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)
Conditions: Aqueous or organic solvent, controlled temperature
Products: Oxidized derivatives, potentially forming quinoline or isoquinoline structures
-
Reduction Reactions
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Conditions: Solvent (e.g., ether), low temperature
Products: Reduced derivatives, potentially forming dihydro or tetrahydroisoquinoline structures
Common Reagents and Conditions
Nucleophilic Substitution: Ethanol as solvent, elevated temperature
Oxidation: Aqueous or organic solvent, controlled temperature
Reduction: Ether as solvent, low temperature
Scientific Research Applications
5,8-Dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting neurological disorders and other diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 5,8-dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The bromine atoms and the tetrahydroisoquinoline scaffold play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks bromine atoms, different biological activity profile.
5,8-Dichloro-3-methyl-1,2,3,4-tetrahydroisoquinoline: Chlorine atoms instead of bromine, potentially different reactivity and biological effects.
5,8-Dibromo-1,2,3,4-tetrahydroisoquinoline: Lacks the methyl group, different steric and electronic properties.
Uniqueness
5,8-Dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both bromine atoms and a methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents may enhance its potential as a versatile compound in various scientific and industrial applications.
Properties
Molecular Formula |
C10H11Br2N |
|---|---|
Molecular Weight |
305.01 g/mol |
IUPAC Name |
5,8-dibromo-3-methyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H11Br2N/c1-6-4-7-8(5-13-6)10(12)3-2-9(7)11/h2-3,6,13H,4-5H2,1H3 |
InChI Key |
PZYJPCAPHOEZFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=CC(=C2CN1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Thiophen-2-YL)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B13572671.png)
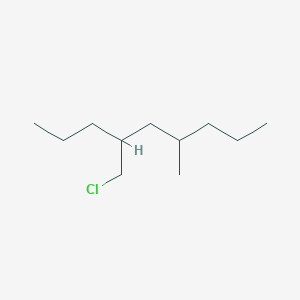
![N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B13572680.png)


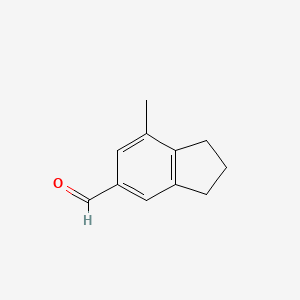

![(2S,4R)-1-[(2R)-2-[(1-fluorocyclopropanecarbonyl)amino]-3-methyl-3-sulfanylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13572709.png)
![Methyl2-methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13572711.png)

